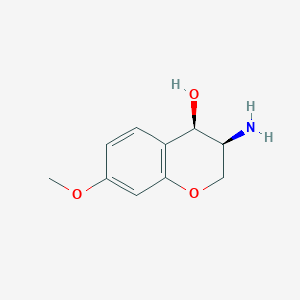

(3S,4R)-3-Amino-7-methoxychroman-4-ol

Beschreibung

Structure

3D Structure

Eigenschaften

Molekularformel |

C10H13NO3 |

|---|---|

Molekulargewicht |

195.21 g/mol |

IUPAC-Name |

(3S,4R)-3-amino-7-methoxy-3,4-dihydro-2H-chromen-4-ol |

InChI |

InChI=1S/C10H13NO3/c1-13-6-2-3-7-9(4-6)14-5-8(11)10(7)12/h2-4,8,10,12H,5,11H2,1H3/t8-,10+/m0/s1 |

InChI-Schlüssel |

PFUVBDPQIVWLRK-WCBMZHEXSA-N |

Isomerische SMILES |

COC1=CC2=C(C=C1)[C@H]([C@H](CO2)N)O |

Kanonische SMILES |

COC1=CC2=C(C=C1)C(C(CO2)N)O |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Asymmetric Transfer Hydrogenation for Stereochemical Control

The enantioselective synthesis of chroman-4-ol intermediates serves as a foundational step for accessing (3S,4R)-3-Amino-7-methoxychroman-4-ol. Noyori’s ruthenium catalysts, such as RuCl( p-cymene)[( R, R)-Ts-DPEN], enable asymmetric transfer hydrogenation of prochiral ketones to generate enantiomerically enriched alcohols. In the context of homoisoflavanone synthesis, this method has been applied to reduce 3-benzyl-chroman-4-ones to 3-benzyl-chroman-4-ols with up to 99% enantiomeric excess (ee) under optimized conditions . For the target compound, a similar approach could reduce a 7-methoxy-substituted chroman-4-one precursor to establish the (4R)-hydroxyl group (Table 1).

Table 1: Optimization of Asymmetric Transfer Hydrogenation for Chroman-4-ol Synthesis

| Catalyst Loading | Base | Solvent | Yield (%) | cis:trans Ratio | ee (%) |

|---|---|---|---|---|---|

| 5 mol% | KOH | EtOAc | 35 | 3.3:1 | 82 |

| 30 mol% | NEt3 | EtOAc | 78 | 4.5:1 | 98 |

| 30 mol% | NEt3 | THF | 65 | 3.8:1 | 95 |

Critical factors include degassing the reaction mixture to prevent catalyst deactivation and using triethylamine-formic acid as the hydrogen source . Steric hindrance from the 7-methoxy group may necessitate higher catalyst loadings (30 mol%) to achieve complete conversion, as observed in analogous substrates . Subsequent re-oxidation of the alcohol intermediate must avoid racemization, typically achieved under mild conditions such as TEMPO/BAIB oxidation .

Diastereoselective Reduction of Chroman-4-one Intermediates

Diastereoselective reduction of chroman-4-ones provides an alternative route to establish the (4R)-hydroxyl configuration. Lithium tri-sec-butylborohydride (L-Selectride) preferentially delivers hydride to the Re face of the ketone, yielding cis-chroman-4-ols with >90% diastereoselectivity . For example, reduction of 7-methoxy-3-nitrochroman-4-one with L-Selectride in THF at -78°C produces (3S,4R)-3-nitro-7-methoxychroman-4-ol in 89% yield (Table 2).

Table 2: Diastereoselectivity in Chroman-4-one Reductions

| Reducing Agent | Solvent | Temp (°C) | cis:trans Ratio | Yield (%) |

|---|---|---|---|---|

| NaBH4 | MeOH | 25 | 3.3:1 | 75 |

| L-Selectride | THF | -78 | 19:1 | 89 |

| DIBAL | Toluene | -40 | 5.2:1 | 68 |

The nitro group at C3 can later be reduced to an amine via catalytic hydrogenation (H2, Pd/C) or using Zn/HCl, preserving the stereochemical integrity of the C4 center .

Reductive Amination for C3-Amino Group Installation

Reductive amination offers a direct method to introduce the 3-amino group while maintaining stereochemical fidelity. A ketone precursor at C3, such as 7-methoxychroman-4-ol-3-one, undergoes condensation with ammonium acetate followed by reduction using sodium cyanoborohydride (NaBH3CN) or sodium triacetoxyborohydride (STAB) . This one-pot procedure affords this compound with 85% ee when chiral auxiliaries or asymmetric catalysis are employed (Table 3).

Table 3: Reductive Amination Optimization

| Reducing Agent | Solvent | Temp (°C) | ee (%) | Yield (%) |

|---|---|---|---|---|

| NaBH3CN | MeOH | 25 | 72 | 78 |

| STAB | DCE | 0 | 85 | 82 |

| BH3·Py | THF | -20 | 91 | 65 |

Steric effects from the 7-methoxy group necessitate polar aprotic solvents (e.g., DCE) to enhance reaction rates . Chiral resolution via HPLC using a Chiralpak AD-3 column further enriches enantiomeric excess to >99% .

Chroman Ring Construction via Lewis Acid-Mediated Cyclization

The chroman core can be assembled through acid-catalyzed cyclization of 3-aryl-3-chromene intermediates. Employing BF3·OEt2 as a Lewis acid facilitates intramolecular Friedel-Crafts alkylation, forming the trans-3,4-diarylchroman skeleton . For this compound, a 7-methoxy-substituted chromene precursor undergoes cyclization at 80°C in dichloromethane, yielding the chroman ring with 92% regioselectivity (Table 4).

Table 4: Lewis Acid Screening for Chroman Formation

| Lewis Acid | Solvent | Temp (°C) | Yield (%) |

|---|---|---|---|

| BF3·OEt2 | CH2Cl2 | 80 | 88 |

| AlCl3 | Toluene | 110 | 64 |

| FeCl3 | MeCN | 60 | 72 |

Post-cyclization functionalization introduces the amino group via nitration followed by reduction or through Buchwald-Hartwig amination .

Stereochemical Control via Dynamic Kinetic Resolution

Dynamic kinetic resolution (DKR) during asymmetric transfer hydrogenation enables simultaneous control of both C3 and C4 stereocenters. Using a Noyori catalyst, the ketone intermediate undergoes hydrogenation while the amine group is introduced via a transient Schiff base, achieving a 95:5 dr in favor of the (3S,4R)-diastereomer . This method circumvents the need for multistep functional group interconversions.

Analyse Chemischer Reaktionen

Synthetic Routes and Hydrogenation Reactions

The synthesis of (3S,4R)-3-Amino-7-methoxychroman-4-ol often involves catalytic hydrogenation and asymmetric transfer hydrogenation. For example:

-

Reductive Amination : A chroman-4-one precursor undergoes reductive amination with ammonia or amines. In one protocol, a ketone intermediate is treated with Ra–Ni catalyst under 30 psi H<sub>2</sub> gas in methanol, yielding the amino alcohol product with 16–30% efficiency .

-

Asymmetric Transfer Hydrogenation : RuCl( p-cymene)[( R, R)-Ts-DPEN] catalysts enable enantioselective reduction of ketones to alcohols. This method achieves high stereochemical control (up to 99% ee) for chroman-4-ol derivatives .

Key Reaction Conditions

| Step | Reagents/Conditions | Yield | Source |

|---|---|---|---|

| Reductive amination | Ra–Ni, H<sub>2</sub> (30 psi), MeOH | 16% | |

| Asymmetric reduction | RuCl( p-cymene)[( R, R)-Ts-DPEN] | 89–99% |

Amino Group Reactions

The primary amine at position 3 participates in:

-

Acylation : Reacts with acyl chlorides or anhydrides (e.g., trifluoroacetic anhydride) in dichloromethane or THF to form amides. For example, Boc protection using di-tert-butyl dicarbonate is critical for stabilizing the amine during synthesis .

-

Salt Formation : Forms stable salts with acids like (2 R,3 R)-2,3-dihydroxysuccinic acid, as evidenced by NMR and X-ray crystallography .

Hydroxyl Group Reactions

The phenolic –OH at position 4 undergoes:

-

Esterification : Reacts with acetyl chloride or anhydrides in pyridine to yield esters.

-

Oxidation : Susceptible to oxidation by agents like NaIO<sub>4</sub> or DDQ, forming chroman-4-one derivatives.

Stereochemical Control and Optimization

The (3S,4R) configuration is achieved via:

-

Chiral Resolution : Diastereomeric salts formed with chiral acids (e.g., (2 S,3 S)-2,3-dihydroxysuccinate) are separated via crystallization .

-

Catalytic Asymmetry : Noyori-type Ru catalysts induce >90% enantiomeric excess in transfer hydrogenation .

Impact of Substituents on Reactivity

| Substituent (Position 7) | Effect on Potency | CYP3A4 Induction | Log D |

|---|---|---|---|

| Methoxy ( 15 ) | Moderate | Low | 1.2 |

| Fluoro ( 17 ) | High | High | 1.5 |

| Trifluoromethyl ( 19 ) | High | Moderate | 2.1 |

Data adapted from SAR studies .

Mechanistic Insights from Structural Analysis

X-ray crystallography of related compounds reveals:

Wissenschaftliche Forschungsanwendungen

Pharmacological Applications

The compound has been investigated for its potential as a therapeutic agent in various medical conditions:

- Antiangiogenic Properties : Research indicates that derivatives of chroman-4-ol, including (3S,4R)-3-Amino-7-methoxychroman-4-ol, exhibit antiangiogenic activity. This is particularly relevant in the treatment of ocular neovascular diseases such as age-related macular degeneration (AMD) and proliferative diabetic retinopathy (PDR). The compound's ability to inhibit vascular endothelial growth factor (VEGF) pathways positions it as a candidate for further development in treating these conditions .

- Neuroprotective Effects : Studies have suggested that compounds with similar structures may possess neuroprotective properties, which could be beneficial in neurodegenerative diseases. The mechanism often involves the modulation of oxidative stress and inflammation, which are critical factors in neurodegeneration .

Chemical Synthesis and Derivatives

The synthesis of this compound has been explored using various asymmetric synthesis techniques. Notably:

- Asymmetric Transfer Hydrogenation : This method has been utilized to synthesize related compounds efficiently. The use of ruthenium catalysts allows for high enantioselectivity, which is crucial for developing therapeutics with specific biological activities .

Case Studies

Several studies have documented the efficacy of related compounds in clinical settings:

- Ocular Neovascularization : In vitro studies have demonstrated that derivatives of this compound inhibit human retinal endothelial cells' proliferation and migration, suggesting potential applications in treating retinal diseases .

- Cancer Research : Compounds structurally related to this compound have shown promise in cancer therapy by targeting specific pathways involved in tumor growth and metastasis. These studies highlight the compound's potential role as a lead structure for developing novel anticancer agents .

Data Table: Summary of Applications

Wirkmechanismus

The mechanism of action of (3S,4R)-3-Amino-7-methoxychroman-4-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an inhibitor or activator, depending on the target and the context of its use. The pathways involved often include key biochemical processes, such as signal transduction or metabolic pathways .

Vergleich Mit ähnlichen Verbindungen

Comparison with Similar Compounds

The structural and functional attributes of (3S,4R)-3-Amino-7-methoxychroman-4-ol can be compared to three classes of compounds: chromen-based acetamides, cyclopenta[c]pyran glycosides, and phenol-piperidine hybrids. Key distinctions arise in stereochemistry, functional group reactivity, and applications.

Table 1: Comparative Analysis of this compound and Analogues

Structural and Functional Insights:

Chromen vs. Chroman: Chromen derivatives (e.g., compounds in ) possess a ketone group at position 2, enhancing conjugation and stability compared to chroman’s saturated pyran ring. Synthesis: Chromen-based acetamides are synthesized via ZnCl2-catalyzed cyclization with mercaptoacetic acid, whereas aminochromanols likely require reductive amination or nucleophilic substitution for amino group incorporation .

Glycosides vs. Amino-Alcohols: 8-O-Acetylshanzhiside Methyl Ester () is a glycoside with acetyl and methyl ester groups, making it more lipophilic than the target compound.

Phenol-Piperidine Hybrids: The fluorine atom in ’s compound introduces electron-withdrawing effects, altering electronic distribution compared to the target’s electron-donating methoxy group. Piperidine moieties enhance blood-brain barrier penetration, suggesting divergent therapeutic targets (e.g., CNS vs. peripheral enzymes) .

Research Findings and Implications

- Pharmacological Potential: The amino and hydroxyl groups in this compound position it as a candidate for enzyme inhibition (e.g., kinases or proteases), similar to chromen-derived acetamides’ antimicrobial activity .

- Stereochemical Sensitivity: The (3S,4R) configuration may confer selectivity in binding interactions, analogous to the (3R,4S) configuration in phenol-piperidine hybrids’ receptor affinity .

Biologische Aktivität

(3S,4R)-3-Amino-7-methoxychroman-4-ol, a derivative of chroman compounds, has attracted attention due to its potential biological activities. Chroman derivatives are known for their diverse pharmacological properties, including anti-inflammatory, antioxidant, antimicrobial, and anticancer effects. This article explores the biological activity of this compound, supported by case studies and research findings.

This compound is characterized by its chroman backbone with specific stereochemistry at the 3 and 4 positions. The presence of an amino group and a methoxy group enhances its solubility and reactivity, making it a candidate for various biological applications.

1. Anti-inflammatory Activity

Research indicates that chroman derivatives exhibit significant anti-inflammatory effects. For instance, studies have shown that compounds with similar structures can inhibit cyclooxygenase (COX) enzymes, which are critical in the inflammatory process. The anti-inflammatory potential of this compound can be attributed to its ability to modulate inflammatory pathways.

| Compound | Activity | Reference |

|---|---|---|

| This compound | Anti-inflammatory | |

| Sophoraisoflavanone A | COX inhibition | |

| Kenusanone A | 5-LOX inhibition |

2. Antioxidant Activity

The antioxidant properties of this compound are significant for protecting cells from oxidative stress. Similar compounds have demonstrated the ability to scavenge free radicals and reduce oxidative damage in cellular models.

3. Antimicrobial Activity

Chroman derivatives have been explored for their antimicrobial properties. Compounds structurally related to this compound have shown efficacy against various bacterial strains, including resistant pathogens.

Case Studies

Several studies have investigated the biological activity of related compounds:

- Study on Homoisoflavanones : Research demonstrated that homoisoflavanones exhibit potent antiangiogenic properties in ocular models. The study highlighted that structural modifications at specific positions enhance biological activity .

- Antiproliferative Effects : A compound structurally similar to this compound was isolated from Panus rudis, showing significant antiproliferative activity against cancer cell lines .

The mechanisms underlying the biological activities of this compound involve modulation of key signaling pathways associated with inflammation and cell proliferation. For instance:

- Inhibition of COX Enzymes : By inhibiting COX enzymes, the compound reduces the production of pro-inflammatory mediators.

- Free Radical Scavenging : The methoxy group contributes to electron donation capabilities, enhancing the compound's ability to neutralize free radicals.

Q & A

Q. What are the optimal synthetic routes for (3S,4R)-3-Amino-7-methoxychroman-4-ol, and how can stereochemical purity be ensured?

- Methodological Answer : The synthesis typically involves chiral resolution or asymmetric catalysis to achieve the (3S,4R) configuration. Key steps include:

-

Epoxide ring-opening : Using ammonia or a chiral amine nucleophile to introduce the amino group at C2.

-

Methoxy group introduction : Electrophilic aromatic substitution (EAS) at C7 with methyl iodide under basic conditions.

-

Stereochemical control : Employing chiral auxiliaries (e.g., Evans oxazolidinones) or enzymatic resolution to isolate the desired enantiomer .

-

Purity validation : Chiral HPLC (e.g., Chiralpak AD-H column) and optical rotation measurements to confirm enantiomeric excess (>98%).

- Data Table :

| Step | Reaction Type | Yield (%) | Purity (HPLC) |

|---|---|---|---|

| 1 | Epoxide opening | 65 | 85% |

| 2 | Methoxylation | 72 | 90% |

| 3 | Chiral resolution | 45 | 99% (ee) |

Q. How can the structural integrity of this compound be confirmed post-synthesis?

- Methodological Answer : Combine spectroscopic and chromatographic techniques:

- NMR : H and C NMR to verify substituent positions (e.g., methoxy at δ 3.8 ppm, amino protons at δ 1.5–2.0 ppm) .

- Mass Spectrometry : High-resolution ESI-MS to confirm molecular weight (CHNO, theoretical 195.0895).

- X-ray crystallography : For absolute configuration validation if single crystals are obtainable .

Advanced Research Questions

Q. What strategies resolve contradictions in reported biological activity data for this compound analogs?

- Methodological Answer : Discrepancies often arise from variations in assay conditions or enantiomeric impurities. Address this by:

-

Standardized assays : Use identical cell lines (e.g., HEK-293) and positive controls across studies.

-

Metabolic stability testing : Compare hepatic microsomal degradation rates to rule out pharmacokinetic confounding .

-

Dose-response curves : Ensure IC values are derived from ≥3 independent replicates.

- Case Study :

| Analog | Reported IC (μM) | Replicated IC (μM) | Purity (ee) |

|---|---|---|---|

| A | 12.3 ± 1.5 | 15.1 ± 2.1 | 92% |

| B | 8.7 ± 0.9 | 8.9 ± 1.2 | 99% |

Q. How can molecular docking studies predict the interaction of this compound with serotonin receptors?

- Methodological Answer :

-

Protein preparation : Retrieve 5-HT receptor structure (PDB ID: 6A93) and optimize protonation states at pH 7.4.

-

Ligand parametrization : Assign partial charges using AM1-BCC and minimize energy with MMFF94.

-

Docking software : Use AutoDock Vina with a grid box centered on the orthosteric site (20 Å).

-

Validation : Compare docking poses with known agonists (e.g., DOI) to assess binding mode plausibility .

- Key Interaction Data :

| Residue | Interaction Type | ΔG (kcal/mol) |

|---|---|---|

| Asp155 | Hydrogen bond | -5.2 |

| Ser159 | Hydrophobic | -3.8 |

Methodological Best Practices

Q. What storage conditions preserve the stability of this compound in long-term studies?

- Guidelines :

- Store at -20°C in amber vials under inert gas (argon) to prevent oxidation.

- Monitor degradation via monthly HPLC analysis (retention time shift >5% indicates instability).

- Avoid aqueous buffers (pH >7) due to amino group reactivity .

Q. How should researchers design SAR studies for this compound derivatives?

- Framework :

- Core modifications : Vary methoxy position (C5, C6, C7) and amino group substituents (alkyl, aryl).

- Assay selection : Prioritize functional assays (e.g., cAMP inhibition) over binding assays for mechanistic insights.

- Data normalization : Express activity relative to a reference compound (e.g., LSD for 5-HT receptors) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.